(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to a furan ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,5-dimethoxybenzyl alcohol, which can be obtained through the reduction of 2,5-dimethoxybenzaldehyde.
Formation of Benzyl Halide: The 2,5-dimethoxybenzyl alcohol is then converted to 2,5-dimethoxybenzyl chloride using thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl chloride is reacted with furan-2-ylmethylamine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the furan ring or benzylamine linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers study its interactions with biological systems to understand its effects at the molecular level.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,5-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl moiety but lacks the furan-2-ylmethyl-amine linkage.
2,5-Dimethoxyphenethylamine: Similar structure but with an ethylamine linkage instead of furan-2-ylmethyl-amine.
Uniqueness:
Structural Features: The presence of both the furan ring and the dimethoxybenzyl group makes (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine unique compared to its analogs.
Reactivity: The combination of functional groups provides distinct reactivity patterns, enabling diverse chemical transformations.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKGXVONRAQVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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